molecular formula C16H14ClN3O B3330039 Chlordiazepoxide-d5 (phenyl-d5) CAS No. 65891-81-8

Chlordiazepoxide-d5 (phenyl-d5)

Numéro de catalogue: B3330039
Numéro CAS: 65891-81-8
Poids moléculaire: 304.78 g/mol
Clé InChI: BUCORZSTKDOEKQ-VIQYUKPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlordiazepoxide-d5, also known as 7-Chloro-N-methyl-5-(phenyl-d5)-3H-1,4-benzodiazepin-2-amine 4-oxide, is a benzodiazepine derivative . It is used for the short-term treatment of anxiety or management of acute alcohol withdrawal syndrome .


Molecular Structure Analysis

The molecular formula of Chlordiazepoxide-d5 is C16H14ClN3O . The IUPAC name is 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide . The molecular weight is 299.755 .


Physical and Chemical Properties Analysis

Chlordiazepoxide-d5 is a stable-labeled internal standard . More specific physical and chemical properties are not detailed in the sources retrieved.

Applications De Recherche Scientifique

Metabolic Studies

Chlordiazepoxide undergoes N-demethylation to form various metabolites. These metabolites have been studied in different species, including rats, dogs, and humans. For instance, Schwartz and Postma (1966) found that pretreatment of rats with phenobarbital increased the metabolism of chlordiazepoxide to its metabolite D-M. Similarly, Schwartz, Vane, and Postma (1968) identified four rat urinary metabolites of chlordiazepoxide, all with a hydroxyl function in the C-5 phenyl ring (Schwartz & Postma, 1966)(Schwartz, Vane, & Postma, 1968).

Analytical Techniques

Various analytical techniques have been developed for detecting and quantifying chlordiazepoxide and its metabolites. El-hefnawey et al. (2004) investigated the electrochemical behavior of chlordiazepoxide at a mercury electrode. This study provided insights into the reduction processes of chlordiazepoxide and its potential for quantification in pharmaceutical forms and human serum (El-hefnawey et al., 2004).

Metabolite Identification

Identification of chlordiazepoxide metabolites is crucial in understanding its pharmacokinetics and pharmacodynamics. Koechlin et al. (1965) studied the metabolic fate of C14-labeled chlordiazepoxide in man, dog, and rat, revealing extensive metabolic degradation with species-specific pathways (Koechlin et al., 1965).

Radiopharmaceutical Potential

The radiolabeling of chlordiazepoxide with isotopes like 131I has been explored to understand its distribution in biological systems. Ünak et al. (2002) investigated the radiopharmaceutical potential of 131I labeled chlordiazepoxide in rats, providing insights into its biodistribution (Ünak et al., 2002).

Impurity Analysis

The identification and quantification of impurities in chlordiazepoxide formulations are essential for ensuring drug quality and safety. Butterfield et al. (1977) developed a high-performance liquid chromatographic procedure for determining chlordiazepoxide and its common impurities in pharmaceutical formulations (Butterfield et al., 1977).

Mécanisme D'action

Target of Action

Chlordiazepoxide-d5 primarily targets the GABA (A) receptor complexes within the central nervous system . These receptors are located at several sites, including the limbic system and reticular formation . The GABA (A) receptors play a crucial role in inhibitory neurotransmission, contributing to the regulation of neuronal excitability throughout the nervous system .

Mode of Action

Chlordiazepoxide-d5 binds to stereospecific benzodiazepine (BZD) binding sites on the GABA (A) receptor complexes . This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, by increasing its binding to the GABA (A) receptor . This results in a decrease in neuronal excitability, contributing to the drug’s anxiolytic, sedative, and anticonvulsant effects .

Biochemical Pathways

The metabolic pathway of Chlordiazepoxide-d5 is complex. The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA (A) receptors, contributing to the overall pharmacological effects of the drug .

Pharmacokinetics

Chlordiazepoxide-d5 exhibits a half-life of 5 to 30 hours in healthy individuals . It is extensively metabolized in the liver, with a hepatic extraction ratio well under 5% . The drug is rapidly and completely absorbed when administered orally . Intramuscular injection can result in slow and erratic absorption . Multiple-dose therapy with Chlordiazepoxide-d5 can result in the accumulation of the parent compound and its active metabolites .

Result of Action

The binding of Chlordiazepoxide-d5 to GABA (A) receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This results in the drug’s anxiolytic, sedative, appetite-stimulating, and weak analgesic actions . It also seems to block EEG arousal from stimulation in the brain stem reticular formation .

Action Environment

The action of Chlordiazepoxide-d5 can be influenced by various environmental factors. For instance, the clearance of Chlordiazepoxide-d5 is reduced and its half-life is prolonged in the elderly, in those with cirrhosis, and in those receiving concurrent disulfiram therapy . Furthermore, the drug’s absorption can be affected by the route of administration, with oral administration leading to rapid and complete absorption, while intramuscular injection can result in slow and erratic absorption .

Safety and Hazards

Chlordiazepoxide-d5 is regulated under CDSA and is not available from Sigma-Aldrich Canada . It has a hazard classification of Acute Tox. 4 Oral . The safety information pictogram is GHS07, and the signal word is "Warning" .

Orientations Futures

While specific future directions for Chlordiazepoxide-d5 are not detailed in the sources retrieved, it is worth noting that Chlordiazepoxide and other benzodiazepines were initially accepted with widespread public approval but were followed with widespread public disapproval and recommendations for more restrictive medical guidelines for its use . This suggests that future research and development in this area may focus on addressing these concerns.

Analyse Biochimique

Biochemical Properties

Chlordiazepoxide-d5 interacts with various biomolecules, primarily the GABA (A) receptor complexes in the central nervous system . It binds to the stereospecific benzodiazepine (BZD) binding sites, which results in an increased binding of the inhibitory neurotransmitter GABA to the GABA (A) receptor .

Cellular Effects

Chlordiazepoxide-d5 influences cell function by increasing the binding of the inhibitory neurotransmitter GABA to the GABA (A) receptor . This action can affect cell signaling pathways and gene expression, leading to sedative, anticonvulsant, and amnesic properties .

Molecular Mechanism

The mechanism of action of Chlordiazepoxide-d5 involves its binding to the benzodiazepine (BZD) binding sites on GABA (A) receptor complexes . This binding increases the interaction of GABA with the GABA (A) receptor, leading to enhanced inhibitory effects on the central nervous system .

Temporal Effects in Laboratory Settings

The effects of Chlordiazepoxide-d5 can change over time in laboratory settings. The drug’s stability, degradation, and long-term effects on cellular function are important considerations in its use

Dosage Effects in Animal Models

In animal models, the effects of Chlordiazepoxide-d5 can vary with different dosages

Metabolic Pathways

Chlordiazepoxide-d5 is metabolized in the liver . The metabolic pathway of Chlordiazepoxide is complex, as the drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam .

Transport and Distribution

Chlordiazepoxide-d5 is expected to be distributed within cells and tissues

Propriétés

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9,21H,10H2,1H3/i2D,3D,4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCORZSTKDOEKQ-VIQYUKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=C(C=CC3=NC(=NC)CN2O)Cl)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661863
Record name (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65891-81-8
Record name (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65891-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlordiazepoxide-d5 (phenyl-d5)
Reactant of Route 2
Reactant of Route 2
Chlordiazepoxide-d5 (phenyl-d5)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.